2-Amino-2-(oxan-3-yl)acetamide
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Overview
Description
2-Amino-2-(oxan-3-yl)acetamide is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol . This compound is characterized by the presence of an oxane ring, an amino group, and an acetamide group. It is used primarily in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(oxan-3-yl)acetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the reaction can be carried out without a solvent at room temperature or with stirring at a higher temperature, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of cyanoacetylation and other synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(oxan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-3-yl derivatives, while reduction may produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-Amino-2-(oxan-3-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-2-(oxan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide .
- **N-[(2R,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(3R,4R,5S,6R)-3-Acetamido-2-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .
Uniqueness
2-Amino-2-(oxan-3-yl)acetamide is unique due to its specific structural features, such as the oxane ring and the aminoacetamide group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-amino-2-(oxan-3-yl)acetamide |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(9)10)5-2-1-3-11-4-5/h5-6H,1-4,8H2,(H2,9,10) |
InChI Key |
VPUVDCLMUGGFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C(C(=O)N)N |
Origin of Product |
United States |
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